N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a morpholine ring with a sulfonamide group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, or diones . The exact synthetic route would depend on the specific substituents and functional groups present in the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including condensation reactions and cycloadditions .Scientific Research Applications
Synthetic Studies and Chemical Properties
Researchers have synthesized a series of novel compounds, including those with structures related to N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide, to explore their chemical properties and potential applications. For instance, studies have focused on the synthesis of condensed-azole derivatives showing promise in various therapeutic areas (Kuwahara et al., 1997; Hassanien et al., 2000). These compounds have been evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, indicating their potential utility in treating asthma and other respiratory diseases.
Antimicrobial and Antifungal Activities
The development of new heterocyclic compounds containing a sulfonamido moiety has been pursued to discover novel antibacterial agents. Research demonstrates that some newly synthesized compounds exhibit high antimicrobial activity, suggesting their potential use as antibacterial agents (Azab et al., 2013). Furthermore, sulfone derivatives containing [1,2,4]triazolo[4,3-a]pyridine moieties have shown good antifungal and insecticidal activities, with specific compounds displaying significant inhibition rates against various pathogens and pests (Xu et al., 2017).
Anticancer Research
The synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety has been investigated for anticancer drug development. Some compounds have demonstrated moderate activity against leukemia, ovarian cancer, and non-small cell lung cancer, highlighting the potential of these chemical structures in anticancer therapy (El-Gendy et al., 2003).
Insecticidal Applications
Novel bioactive sulfonamide thiazole derivatives have been synthesized for use as potential insecticidal agents against various pests, such as the cotton leafworm. The investigation into the toxicological and biochemical impacts of these compounds offers insights into their mechanism of action and effectiveness in pest management (Soliman et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is found in various pharmacologically active compounds . These compounds often exhibit diverse activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific target would depend on the exact structure and functional groups present in the compound.
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20(27(24,25)22-6-8-26-9-7-22)13-10-21(11-13)15-5-4-14-17-18-16(12-2-3-12)23(14)19-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXODFMUBHTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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